molecular formula C13H8ClN3O2S B2639228 N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-89-0

N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2639228
CAS RN: 851943-89-0
M. Wt: 305.74
InChI Key: UHTHJIDYKCIZKC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as CTPI, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTPI belongs to the class of thiazolopyrimidine derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been explored for their antimicrobial properties. For instance, compounds synthesized by cyclocondensation exhibited significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008). Similar findings were reported with N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]Pyrimidine-6-Carboxamide hydrochlorides, which demonstrated antimicrobial activity (Gein et al., 2015).

  • Anti-Inflammatory and Antinociceptive Activities : A series of thiazolo[3,2-a] pyrimidine derivatives was synthesized and evaluated for anti-inflammatory and antinociceptive properties, showing significant activity in these areas. Compounds with specific substituents displayed better activity, highlighting the role of structural modifications in enhancing biological effects (Alam et al., 2010).

  • Synthesis and Evaluation of Novel Derivatives : Research has also focused on synthesizing new functionalized derivatives of thiazolo[3,2-a]pyrimidines and evaluating their potential in various biological applications. These efforts aim to explore the versatility of the thiazolopyrimidine scaffold in medicinal chemistry (Peterlin-Mašič et al., 2000).

  • Structural and Supramolecular Studies : Investigations into the structural modifications and supramolecular aggregation of thiazolo[3, 2-a]pyrimidines provide insights into their conformational features and the impact of various substituents on their chemical properties and potential interactions (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

N-(2-chlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHJIDYKCIZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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